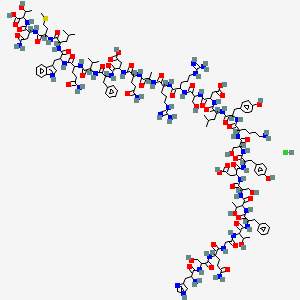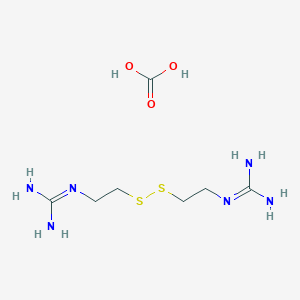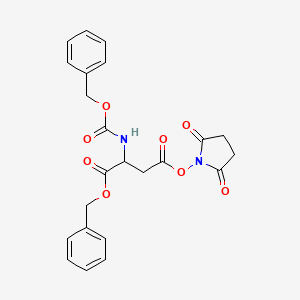
1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanedioate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzyl group, a pyrrolidinyl group, and a phenylmethoxycarbonylamino group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanedioate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a reaction between succinic anhydride and an amine, followed by cyclization.
Introduction of the Benzyl Group: The benzyl group is often added via a benzylation reaction using benzyl chloride and a base such as sodium hydride.
Coupling Reactions: The final coupling of the benzyl and pyrrolidinyl groups with the phenylmethoxycarbonylamino group is achieved through esterification or amidation reactions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or pyrrolidinyl groups, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with a similar pyrrolidinyl structure, used as an anticonvulsant.
2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate: Another related compound with applications in medicinal chemistry.
Uniqueness
1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H22N2O8 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C23H22N2O8/c26-19-11-12-20(27)25(19)33-21(28)13-18(22(29)31-14-16-7-3-1-4-8-16)24-23(30)32-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,30) |
InChI Key |
LXDKEAJZVMCBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)
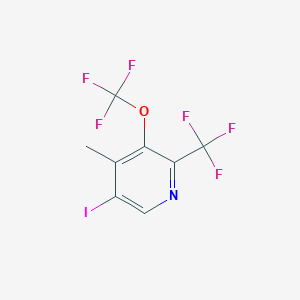
![(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)
![N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B14798958.png)
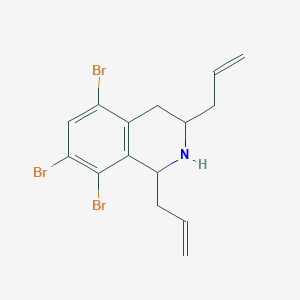
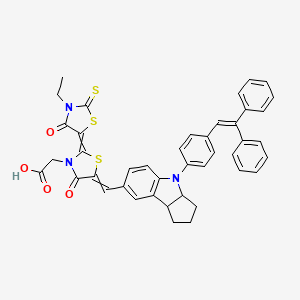
![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14798977.png)
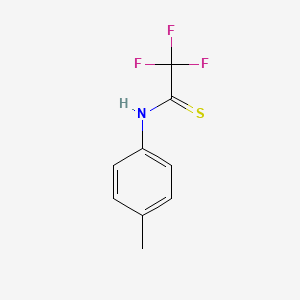
![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14798987.png)
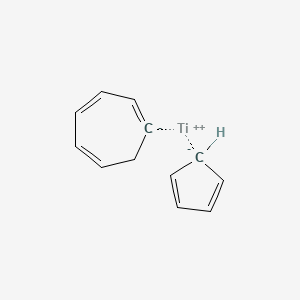

![4-(azepan-1-ylsulfonyl)-N-[(E)-1,3-benzodioxol-5-ylmethylidene]aniline](/img/structure/B14799010.png)
